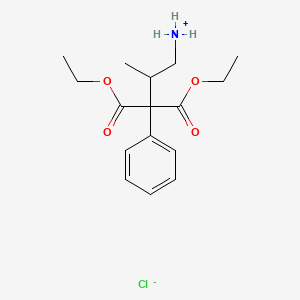

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride

Description

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is a malonate ester derivative featuring a phenyl group, a 3-amino-2-propyl substituent, and a hydrochloride salt. Malonate esters are pivotal in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. The hydrochloride salt enhances solubility in polar solvents, making it advantageous in reactions requiring aqueous compatibility.

Properties

CAS No. |

67465-36-5 |

|---|---|

Molecular Formula |

C16H24ClNO4 |

Molecular Weight |

329.82 g/mol |

IUPAC Name |

(4-ethoxy-3-ethoxycarbonyl-2-methyl-4-oxo-3-phenylbutyl)azanium;chloride |

InChI |

InChI=1S/C16H23NO4.ClH/c1-4-20-14(18)16(12(3)11-17,15(19)21-5-2)13-9-7-6-8-10-13;/h6-10,12H,4-5,11,17H2,1-3H3;1H |

InChI Key |

GLQUHBVDOYBHFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C(C)C[NH3+])C(=O)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-bromo-2-propylbenzene, to introduce the propyl and phenyl groups. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, followed by acidification with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives

Scientific Research Applications

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the malonate ester can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s malonate core is substituted with a phenyl group and a branched 3-amino-2-propyl chain. This contrasts with simpler malonates, such as diethyl phenylmalonate (phenyl substituent only) and diethyl propylmalonate (linear propyl group), which lack amino functionality .

Table 1: Structural Comparison of Malonate Derivatives

Functional Differences and Implications

- This contrasts with diethyl phenylmalonate, which lacks reactive amino groups .

- Hydrochloride Salt: Enhances aqueous solubility compared to non-salt analogs like diethyl propylmalonate. This property is critical for biological applications or reactions in polar media .

Biological Activity

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its malonate backbone, which is a diester of malonic acid. The presence of an amino group and a phenyl ring contributes to its biological properties. The compound's structure can be represented as follows:

- Chemical Formula : CHNO·HCl

- Molecular Weight : 305.78 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds based on amino acid scaffolds have shown significant antibacterial and antifungal properties. For instance, derivatives of diethyl malonate have been reported to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .

- Neuroactive Properties : Some derivatives have been studied for their potential neuroactive effects, particularly as GABA analogs. This suggests that this compound may influence neurotransmission pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis. Inhibitors of this enzyme have shown promise in treating bacterial infections .

- GABAergic Activity : As an analog of gamma-aminobutyric acid (GABA), it may modulate GABA receptors, leading to anxiolytic or anticonvulsant effects .

Antimicrobial Studies

A study focused on the synthesis and evaluation of various malonate derivatives demonstrated that certain compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. Table 1 summarizes the antimicrobial potency of selected derivatives:

| Compound Name | Structure | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | Structure A | 5 | Staphylococcus aureus |

| Compound B | Structure B | 10 | Escherichia coli |

| Diethyl (3-amino-2-propyl)(phenyl)malonate HCl | Structure C | 8 | Bacillus subtilis |

Neuropharmacological Effects

In a neuropharmacological study, this compound was evaluated for its effects on GABA receptors. The results indicated that the compound enhanced GABAergic transmission, suggesting potential applications in anxiety disorders:

- Tested Doses : 1 mg/kg and 5 mg/kg.

- Observed Effects : Increased time spent in open arms during elevated plus maze tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.